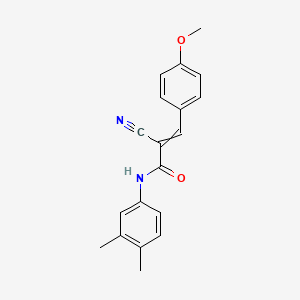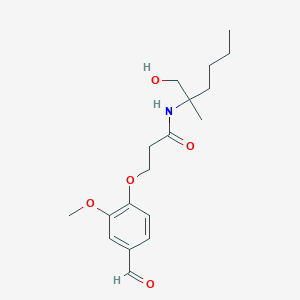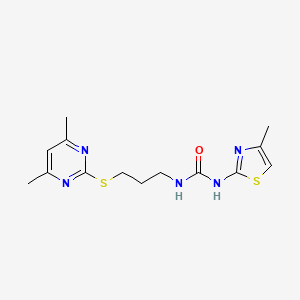
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a feed additive for livestock. DMPT has been shown to enhance the growth performance of various animal species, including pigs, chickens, and fish, making it a promising alternative to traditional growth promoters.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Researchers have extensively explored the synthesis of various heterocyclic compounds, including thiazolo- and oxazolo[5,4-d]pyrimidines, through reactions involving compounds similar to the chemical structure . For instance, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or pentasulfide leads to the formation of thiazolo- or oxazolo[5,4-d]pyrimidines, respectively. These synthetic pathways provide a foundation for the development of novel compounds with potential applications in drug development and materials science (Hurst, Atcha, & Marshall, 1991).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of synthesized heterocyclic compounds have been a significant area of interest. Compounds synthesized from reactions involving urea, thiourea, or guanidine have shown promising antimicrobial activity against various strains, including Salmonella typhimurium. Moreover, certain compounds have demonstrated significant in vitro cytotoxicity against human liver carcinoma, breast cancer, and colon cancer cell lines, highlighting their potential as leads for the development of new anticancer therapies (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Antioxidant Properties
The antioxidant properties of certain heterocyclic compounds have also been explored. For example, the coumarin derivative of a synthesized compound exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL. This suggests potential applications in developing antioxidant agents for therapeutic or cosmetic purposes (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antibacterial Evaluation
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been targeted for their potential use as antibacterial agents. The precursor compounds have been reacted with a variety of active methylene compounds to produce derivatives with high antibacterial activity, offering new avenues for the development of antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Synthesis of (Polyhydroxyalkyl)heterocycles
The synthesis of pyrimidines with a polyhydroxyalkyl substituent through the reaction of derivatives of polyhydroxyalkyl-β-ketoesters with urea derivatives opens up new possibilities for the development of compounds with unique physical and chemical properties, which could have applications in various fields, including pharmaceuticals and materials science (Aparicio, Herrera, & Fernandez, 1979).
Propiedades
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS2/c1-9-7-10(2)17-13(16-9)21-6-4-5-15-12(20)19-14-18-11(3)8-22-14/h7-8H,4-6H2,1-3H3,(H2,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMLLQGEMMGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)
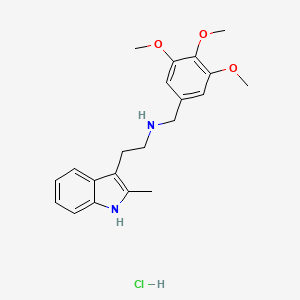
![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)
![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)
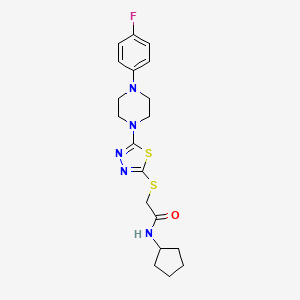
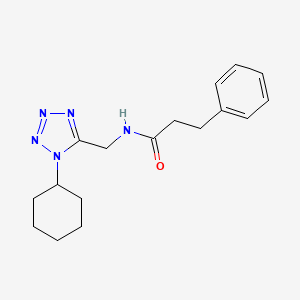
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)
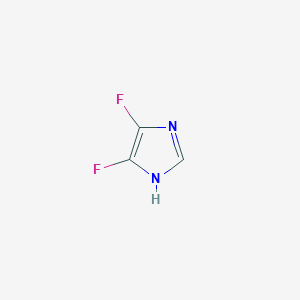
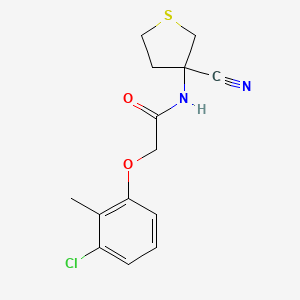
![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)

